N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-((11bS)-2-(4,6-Dihydropyren-1-yl)-4-oxido-6-(pyren-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound that features multiple aromatic rings and a phosphorus-containing dioxaphosphepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the aromatic rings, the introduction of the phosphorus-containing ring, and the final assembly of the entire structure. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The aromatic rings could be oxidized under specific conditions.
Reduction: Certain functional groups within the molecule might be reduced.
Substitution: The compound could participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a catalyst in certain reactions.
Biology: Potential use in studying biological processes or as a fluorescent marker due to its aromatic rings.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in materials science, such as the development of new polymers or nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with other molecules. This could involve binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The pathways involved might include signal transduction, metabolic processes, or structural changes in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phosphorus-containing aromatic compounds or those with similar structural features, such as:
- Phosphine oxides
- Aromatic sulfonamides
- Polycyclic aromatic hydrocarbons
Uniqueness
What sets this compound apart is its unique combination of structural elements, including the dioxaphosphepin ring and the trifluoromethanesulfonamide group. These features could confer unique chemical properties and reactivity, making it valuable for specific applications.
Properties
IUPAC Name |
N-[10-(4,6-dihydropyren-1-yl)-13-oxo-16-pyren-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H39F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)62-63)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9,11-12,15-17,19-28H,1-4,7-8,10,13-14,18H2,(H,57,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUGUKQLQQIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC8=C9C7=C(CC=C9CC=C8)C=C6)NS(=O)(=O)C(F)(F)F)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H39F3NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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